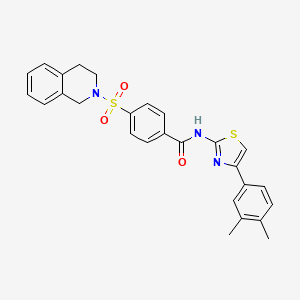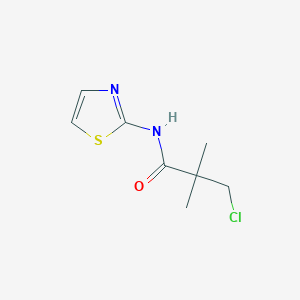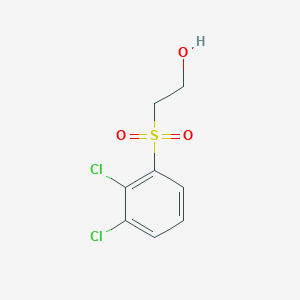![molecular formula C18H13N5OS B2464868 1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone CAS No. 868968-27-8](/img/structure/B2464868.png)
1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone” is a complex organic compound that falls under the category of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Synthesis Analysis
The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves primarily four routes . One of the routes involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, thereby annulation of the triazole ring on thiadiazole .Molecular Structure Analysis
The molecular structure of these compounds is characterized by the fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .Chemical Reactions Analysis
The chemical reactions of these compounds involve various interactions with different enzymes and receptors, thus showing versatile biological activities . Some of the synthesized compounds have shown potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be characterized by their IR absorption spectra and 1H-NMR spectrum . For instance, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications
Antimicrobial Activity
1-Phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone and its derivatives have demonstrated significant antimicrobial activity. A study by Prakash et al. (2011) showed that compounds related to this chemical structure, specifically fused heterocyclic 1,2,4-triazoles, exhibited potent antimicrobial properties, including antibacterial and antifungal activities [Prakash et al., 2011].
Anti-Hepatitis A Virus Activity
Compounds similar to this compound have been explored for their antiviral properties. Shamroukh and Ali (2008) found that certain triazolo[4,3‐b]pyridazine derivatives demonstrated promising activity against the hepatitis-A virus [Shamroukh & Ali, 2008].
Electroluminescent Properties
The derivatives of this compound have potential applications in organic light-emitting diodes (OLEDs). Research by Kang et al. (2017) on triazolo[4,3-a]pyridine-based materials revealed their suitability as host materials for red phosphorescent OLEDs due to their high triplet energy and suitable charge transportation properties [Kang et al., 2017].
Anti-Diabetic Drug Potential
The triazolo-pyridazine derivatives have been evaluated for their potential as anti-diabetic medications. Bindu et al. (2019) synthesized a family of triazolo-pyridazine-6-yl-substituted piperazines and tested them for Dipeptidyl peptidase-4 inhibition, a mechanism relevant to diabetes treatment. These compounds showed promising results in inhibiting Dipeptidyl peptidase-4 and enhancing insulinotropic activities [Bindu et al., 2019].
Anti-Inflammatory Activity
Research has also been conducted on the anti-inflammatory properties of triazolo[4,3-a]pyridine derivatives. Karande and Rathi (2017) synthesized a series of derivatives and evaluated them for anti-inflammatory activity using carrageenan-induced paw edema tests. Some derivatives, especially those without a carboxyl group in their structure, exhibited significant anti-inflammatory effects [Karande & Rathi, 2017].
DNA Intercalation Properties
Some cationic DNA intercalators related to this compound have been synthesized and shown to bind effectively with DNA. Hebenbrock and Müller (2018) demonstrated that certain triazolopyridine derivatives can intercalate into DNA, which could have implications for drug design and therapeutic applications [Hebenbrock & Müller, 2018].
Mechanism of Action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to exhibit promising antiviral activity .
Mode of Action
It is known that triazole derivatives can interact with a variety of enzymes and receptors in biological systems . This interaction can lead to a wide range of biological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Biochemical Pathways
Compounds with similar structures have been found to inhibit the production of prostaglandins through the inhibition of cyclooxygenase (cox) enzymes , which could potentially affect inflammatory responses in the body.
Pharmacokinetics
It is known that the presence of a triazole ring in a compound can enhance its bioavailability .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Future Directions
The future directions in the research of these compounds involve the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases . The focus is particularly on the structure–activity relationship of biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Biochemical Analysis
Biochemical Properties
Triazole compounds, which this compound is a part of, are known to interact with a variety of enzymes and receptors . These interactions can lead to a range of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Cellular Effects
Related triazole compounds have been shown to exhibit potent anticancer activity against various cancer cell lines .
Molecular Mechanism
Triazole compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
1-phenyl-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5OS/c24-15(13-6-2-1-3-7-13)12-25-17-10-9-16-20-21-18(23(16)22-17)14-8-4-5-11-19-14/h1-11H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHKJLKLROLDHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC=CC=N4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B2464787.png)



![6,8-dibromo-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2464793.png)
![2-(Furan-2-yl)-5-((4-(4-methoxyphenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2464795.png)


![1-[1-(3-Chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2464798.png)

![4-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2464802.png)
![1-Methyl-4-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]phthalazine](/img/structure/B2464805.png)
![N-[(pyridin-2-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2464807.png)